1-Amino-3-(furan-3-yl)propan-2-one
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Overview
Description
1-Amino-3-(furan-3-yl)propan-2-one is an organic compound featuring a furan ring attached to a propanone backbone with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-3-(furan-3-yl)propan-2-one can be synthesized through various methods. One common approach involves the reaction of furan-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst . Another method involves the condensation of furan-3-carboxaldehyde with an appropriate amine under acidic conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(furan-3-yl)propan-2-one undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Alcohols, amines.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
1-Amino-3-(furan-3-yl)propan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Amino-3-(furan-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .
Comparison with Similar Compounds
1-Amino-3-(furan-3-yl)propan-2-one can be compared with other similar compounds such as:
1-Amino-3-(furan-2-yl)propan-2-one: Similar structure but with the furan ring attached at a different position, leading to different chemical and biological properties.
3-Amino-3-(furan-2-yl)propan-1-ol: Contains a hydroxyl group instead of a ketone, resulting in different reactivity and applications.
1-(Furan-3-yl)propan-2-amine:
Properties
Molecular Formula |
C7H9NO2 |
---|---|
Molecular Weight |
139.15 g/mol |
IUPAC Name |
1-amino-3-(furan-3-yl)propan-2-one |
InChI |
InChI=1S/C7H9NO2/c8-4-7(9)3-6-1-2-10-5-6/h1-2,5H,3-4,8H2 |
InChI Key |
ZDYACGMPCHUBSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1CC(=O)CN |
Origin of Product |
United States |
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